2-Ethylproline hydrochloride

Description

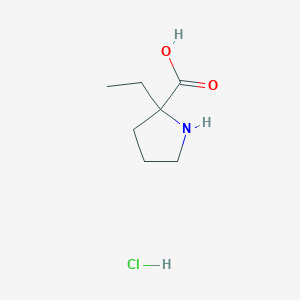

2-Ethylproline hydrochloride is a modified proline derivative characterized by an ethyl substituent at the 2-position of the pyrrolidine ring, combined with a hydrochloride salt.

Properties

IUPAC Name |

2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRIGVRKLONTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-89-8 | |

| Record name | Proline, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Chlorination and Cyclization (Analogous to 2-Methylproline)

A relevant preparation method for optically active 2-methylproline (a close analog of 2-ethylproline) involves:

- Starting from 5-hydroxy-2-pentanone.

- Condensation with cyanide reagents followed by hydrolysis to obtain 2-amino-5-hydroxy-2-methylvaleric acid.

- Salt formation with a resolving agent and pH adjustment to isolate optically active intermediates.

- Protection of the amino group, chlorination with a chlorinating reagent, and simultaneous removal of the protecting group.

- One-pot cyclization to form the substituted proline ring.

This method is characterized by mild reaction conditions, high overall yield, and scalability, making it a promising approach for preparing substituted prolines including 2-ethylproline hydrochloride.

Esterification to Form Proline Esters Hydrochloride

For proline derivatives, including esters of proline hydrochloride, the preparation method involves:

- Passing hydrogen chloride gas through a mixture of proline, solvent (e.g., dichloroethane), and pyridine catalyst at room temperature to form proline hydrochloride.

- Adding alcohol (methanol, ethanol, or propanol) and refluxing under hydrogen chloride atmosphere.

- Using azeotropic distillation to remove water and drive esterification.

- Cooling, recrystallization, filtration, and drying to isolate the ester hydrochloride.

This method avoids harsh chlorinating agents like thionyl chloride and supports recycling of solvents and mother liquors, making it industrially attractive.

Comparative Data Table of Preparation Parameters

| Preparation Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Hydrogen chloride introduction | Flow rate: 300-500 mL/min per mol; pH 2-3; 45-75 min | Formation of hydrochloride salt |

| Organic acid addition & heating | Temp: 130-160 °C; time: 4-5 h; acids: propionic, etc. | Water removal by distillation; reaction completion |

| Filtration and drying | Vacuum drying at 50-60 °C for 5 h | High purity solid product (GC purity >99%) |

| Esterification (proline esters) | Reflux with alcohol under HCl; azeotropic water removal | Ester hydrochloride formation; yield ~73-90% |

| Cyclization (2-methylproline analog) | One-pot cyclization after chlorination and deprotection | High yield, scalable synthesis |

Research Findings and Analysis

- The use of organic acids in the hydrochloride formation step facilitates water removal and drives the reaction forward, improving yield and purity.

- Hydrogen chloride gas flow rate and reaction time are critical parameters influencing the extent of hydrochloride salt formation and subsequent reactions.

- Esterification under hydrogen chloride atmosphere with azeotropic distillation is an effective method to prepare proline ester hydrochlorides without using hazardous chlorinating agents.

- The multi-step synthesis of optically active substituted prolines like 2-methylproline demonstrates the feasibility of preparing 2-ethylproline derivatives via similar synthetic strategies involving amino acid precursor modification, protection/deprotection, chlorination, and cyclization.

- Recycling of solvents and mother liquors in esterification steps enhances process sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethylproline hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce secondary amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Ethylproline hydrochloride is utilized as a fundamental building block in the synthesis of complex organic molecules. Its unique ethyl substitution allows for the creation of various derivatives, enhancing the complexity and functionality of synthesized compounds. This property makes it particularly valuable in pharmaceutical chemistry for developing new drugs and therapeutic agents.

Biological Research

Model Compound for Proline Derivatives

In biological systems, this compound serves as a model compound to study proline derivatives' behavior. It mimics proline's structural characteristics, which enables researchers to investigate its effects on protein folding, stability, and enzyme interactions. This mimicry is critical for understanding metabolic pathways where proline plays a significant role.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| Protein Stability | Influences protein folding and enhances stability under various conditions | |

| Enzyme Modulation | Affects enzyme activity related to metabolic processes | |

| Metabolic Pathway Involvement | Participates in the proline cycle and pentose phosphate pathway, crucial for cellular metabolism |

Pharmacological Applications

Potential Therapeutic Uses

Recent studies have indicated that this compound may have therapeutic potential in various medical applications:

- Cancer Research : A case study demonstrated that proline derivatives, including this compound, can inhibit tumor growth by inducing apoptosis and modulating signaling pathways associated with cell proliferation.

- Antimicrobial Properties : Research has shown that compounds similar to 2-Ethylproline exhibit antimicrobial activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Study 1: Proline Derivatives in Cancer Research

A study investigated the effects of proline derivatives on cancer cell lines, revealing that these compounds could inhibit tumor growth effectively. The mechanisms involved included apoptosis induction and modulation of critical signaling pathways related to cell proliferation.

Case Study 2: Antimicrobial Properties

Research highlighted the bacteriostatic effects of proline derivatives against several bacterial strains. This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Ethylproline hydrochloride involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of proline and influence protein folding and stability. It may also interact with enzymes and receptors, affecting their activity and function. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

2-Methyl-L-Proline Methyl Ester Hydrochloride (CAS 220060-08-2)

- Structure : Features a methyl group at the 2-position of proline and a methyl ester, compared to the ethyl group in 2-ethylproline hydrochloride.

- Molecular Formula: C7H13NO2·HCl (MW: 183.63 g/mol) .

Ethyl-Substituted Amino Acid Hydrochlorides

(R)-Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride (CAS 63060-94-6)

- Structure : An ethyl ester of phenylalanine with a hydrochloride salt. Unlike 2-ethylproline, this compound lacks a cyclic structure but includes an aromatic phenyl group.

- Molecular Formula: C11H16ClNO2 (MW: 229.7 g/mol) .

- Applications : Used in peptide synthesis due to its ester group, which facilitates coupling reactions. The absence of a cyclic backbone may reduce conformational rigidity compared to this compound.

Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride

- Structure : Contains a methoxy group instead of a cyclic pyrrolidine ring.

- Molecular Formula: C6H14ClNO3 (MW: 183.63 g/mol) .

- Functional Impact : The methoxy group enhances hydrophilicity, contrasting with the lipophilic ethyl substituent in this compound.

Chlorinated Ethylamine Derivatives

2-Chloroethylamine Hydrochloride

- Structure : A linear amine with a chloro substituent, lacking the proline backbone.

Physicochemical and Functional Comparisons

Research and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like ethyl amino esters (e.g., ) are widely used in drug synthesis, whereas 2-ethylproline’s cyclic structure may target peptide stability or receptor binding.

- Toxicity and Safety : Ethyl-substituted compounds (e.g., 2-ethylproline) generally exhibit lower toxicity compared to chlorinated analogs (e.g., 2-chloroethylamine hydrochloride) .

Biological Activity

2-Ethylproline hydrochloride is an important compound in biochemical research, particularly due to its role in various metabolic pathways and its potential applications in pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

This compound (CAS Number: 1332530-89-8) is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is utilized as a building block in the synthesis of complex organic molecules and serves as a model for studying proline derivatives in biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic proline. This mimicry allows it to influence several biological processes:

- Protein Folding and Stability : It interacts with proteins, potentially stabilizing their structures.

- Enzyme Interaction : It may modulate the activity of various enzymes and receptors, impacting their functions within metabolic pathways.

- Metabolic Pathways : It is involved in the proline cycle and the pentose phosphate pathway, which are vital for cellular metabolism.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| Protein Stability | Influences protein folding, enhancing stability in various conditions | |

| Enzyme Modulation | Potentially affects enzyme activity related to metabolic processes | |

| Metabolic Pathway Involvement | Participates in proline cycle and pentose phosphate pathway |

Case Study 1: Proline Derivatives in Cancer Research

A study investigated the effects of proline derivatives, including this compound, on cancer cell lines. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis and modulating signaling pathways associated with cell proliferation .

Case Study 2: Antimicrobial Properties

Research has shown that compounds similar to 2-Ethylproline exhibit antimicrobial activity. A comparative study highlighted the bacteriostatic effects of proline derivatives against various bacterial strains, suggesting that this compound could have potential as an antimicrobial agent .

Research Findings

Recent findings indicate that this compound not only serves as a useful model compound but also demonstrates significant biological activities that can be harnessed for therapeutic purposes. Its structural similarity to proline allows it to engage with biological targets effectively, making it a candidate for further pharmacological exploration.

Key Research Insights:

- Protein Interaction Studies : Experiments have shown that 2-Ethylproline can stabilize certain protein conformations, which is critical for drug design .

- Antioxidant Activity : Similar compounds have been linked to antioxidant properties, providing potential benefits in reducing oxidative stress within cells .

Q & A

Q. What are the established synthetic routes for 2-Ethylproline hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, such as (1) proline modification via alkylation or esterification, (2) ethyl group introduction using reagents like ethyl halides, and (3) hydrochloride salt formation via acid treatment. Key parameters include solvent choice (e.g., MeCN for intermediate stability ), reaction temperature (controlled to prevent racemization), and purification via column chromatography or recrystallization. Evidence from analogous proline derivatives highlights the importance of anhydrous conditions and catalytic agents to minimize side reactions (e.g., oxidation or unintended substitutions) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify structural features (e.g., ethyl group integration, proline ring conformation) .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection validates purity (>95%) and monitors degradation products .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO·HCl) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Used for rapid purity assessment during synthesis optimization .

Advanced Research Questions

Q. How does the ethyl substituent in this compound influence peptide backbone conformation compared to unmodified proline?

- Methodological Answer : The ethyl group introduces steric hindrance, restricting proline’s pyrrolidine ring puckering. Computational modeling (e.g., molecular dynamics simulations) and circular dichroism (CD) spectroscopy can quantify conformational shifts. Studies on analogous compounds suggest that alkyl substitutions alter cis/trans isomerization rates, impacting peptide folding and stability . Experimental validation involves synthesizing model peptides and analyzing secondary structures via X-ray crystallography or NMR .

Q. What strategies resolve enantiomeric impurities in this compound synthesis, and how is enantiopurity quantified?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline as a starting material) or enzymatic resolution with proteases to isolate the desired enantiomer .

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose-based) to separate enantiomers and quantify purity (>99% enantiomeric excess) .

- Polarimetry : Measure optical rotation to confirm enantiomeric consistency against reference standards .

Q. How does this compound interact with biological systems, such as enzyme active sites or membrane transporters?

- Methodological Answer :

- Kinetic Assays : Monitor enzyme inhibition (e.g., proline-specific peptidases) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to receptors or transporters .

- Molecular Docking : Predict interaction sites using crystal structures of target proteins (e.g., bacterial proline permeases) .

Q. What experimental controls are critical when studying this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC .

- pH Titration Studies : Measure solubility and decomposition rates in buffers (pH 2–9) to identify optimal storage conditions .

- Mass Balance Analysis : Confirm recovery of intact compound and degradation products (e.g., ethyl group hydrolysis) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental designs (e.g., cell lines, assay protocols) to identify confounding variables .

- Dose-Response Replication : Standardize assays (e.g., IC measurements) using validated reference compounds .

- Statistical Rigor : Apply ANOVA or t-tests to assess significance, and report confidence intervals to contextualize variability .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.